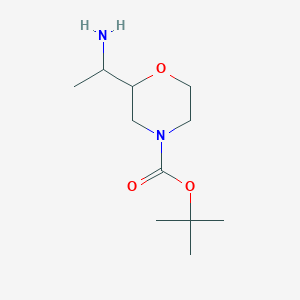

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate

Description

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate (CAS: 1824327-48-1) is a nitrogen- and oxygen-containing heterocyclic compound with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . It features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) group and a 1-aminoethyl side chain. This compound is primarily used in research settings as a synthetic intermediate, particularly in medicinal chemistry for the development of bioactive molecules. Its Boc group serves as a protective moiety for amines, enhancing stability during multi-step syntheses .

Properties

IUPAC Name |

tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-8(12)9-7-13(5-6-15-9)10(14)16-11(2,3)4/h8-9H,5-7,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYBHELFYBPYVJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CN(CCO1)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824327-48-1 | |

| Record name | tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with tert-butyl chloroformate and an appropriate amine. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to consistent product quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce secondary amines. Substitution reactions can lead to a variety of functionalized morpholine derivatives .

Scientific Research Applications

Biological Research Applications

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate serves as a non-ionic organic buffering agent , particularly useful in cell culture media. Its buffering capacity is crucial for maintaining physiological pH levels (6–8.5) during biological experiments, which is essential for enzyme activity and cellular processes that are sensitive to pH fluctuations.

Key Applications:

- Cell Culture Media: Utilized to maintain pH stability in various biological assays.

- Enzyme Activity Studies: Important for experiments where enzyme functionality is dependent on pH.

- Drug Development: Investigated for potential roles in enhancing drug solubility and stability.

Pharmaceutical Applications

In the pharmaceutical field, this compound is being explored for its potential as a drug delivery system . Its structural features may enhance the solubility of poorly soluble drugs, improving bioavailability. The aminoethyl side chain may also facilitate interactions with biological targets, making it a candidate for further research in drug formulation .

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biomolecules. For instance:

- Buffering Capacity Studies: Research has demonstrated its effectiveness in maintaining pH stability in cell cultures, which directly correlates with improved cellular viability and function.

- Drug Solubility Enhancement: Experimental findings suggest that incorporating this compound into drug formulations can significantly enhance the solubility of hydrophobic drugs, thereby increasing their bioavailability .

Mechanism of Action

The mechanism of action of tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the morpholine ring provides structural stability. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .

Comparison with Similar Compounds

Tert-butyl 2-(1-aminoethyl)piperidine-1-carboxylate (CAS: 1334493-86-5)

- Core Structure : Piperidine (6-membered ring with one nitrogen atom) vs. morpholine (6-membered ring with one nitrogen and one oxygen atom).

- Functional Differences : The absence of an oxygen atom in piperidine reduces polarity and alters hydrogen-bonding capacity compared to morpholine derivatives.

- Safety Profile : The piperidine analogue exhibits higher acute toxicity (e.g., skin and respiratory irritation) and requires stringent handling protocols, including respiratory protection and controlled ventilation .

- Applications : Like the morpholine derivative, it is used as a synthetic intermediate but may exhibit different reactivity in nucleophilic substitutions due to reduced steric hindrance.

(S)-tert-Butyl 3-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate (CAS: 761460-04-2)

(2R,3R)-3-((S)-1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)-3-methoxy-2-methylpropanoic acid (CAS: 120205-50-7)

- Core Heterocycle : Pyrrolidine (5-membered ring) vs. morpholine.

- Functional Groups : Incorporates a carboxylic acid and methoxy group, enabling broader pH-dependent solubility and metal coordination compared to the morpholine derivative.

- Similarity Score : 0.85, reflecting shared Boc-protection strategies but distinct roles in asymmetric catalysis .

Biological Activity

Tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further research in therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C11H20N2O2

- Molecular Weight : 216.29 g/mol

The tert-butyl group provides steric bulk, which can influence the compound's interaction with biological targets. The morpholine ring is known for its ability to engage in hydrogen bonding, which is crucial for binding interactions with proteins and enzymes.

This compound may exert its biological effects through several mechanisms:

- Receptor Interaction : The compound potentially interacts with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. For instance, similar morpholine derivatives have shown affinity for adenosine receptors, influencing cAMP levels in cells .

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways or signal transduction, potentially modulating cellular responses to stimuli .

Biological Activities

The biological activities of this compound have been investigated in various studies:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Cytotoxic Effects : Some derivatives of morpholine compounds have shown cytotoxic effects in cancer cell lines, indicating potential use in cancer therapy. However, detailed studies on this specific compound are still required to establish its efficacy and safety profile .

Study 1: Antimicrobial Efficacy

In a study focusing on the structural motifs of morpholine derivatives, researchers evaluated the antimicrobial activity of various compounds, including this compound. The results indicated moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains. Further optimization of the structure could enhance its antimicrobial properties.

Study 2: G Protein-Coupled Receptor Modulation

Another study explored the interaction of morpholine derivatives with GPCRs. This compound was tested for its ability to modulate receptor activity. It was found to act as a selective antagonist at certain receptor subtypes, providing insights into its potential therapeutic applications in conditions involving dysregulated GPCR signaling .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-butyl 2-(1-aminoethyl)morpholine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via Boc-protection of the morpholine nitrogen, followed by functionalization at the 2-position. For example, tert-butyl 3-(1-aminoethyl)morpholine-4-carboxylate (CAS: 1508368-16-8) is synthesized using reductive amination or nucleophilic substitution, with yields optimized by controlling temperature (e.g., 0–20°C) and solvent polarity (e.g., dichloromethane or THF) . Purification often involves silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane).

| Reaction Parameter | Typical Range | Impact on Yield |

|---|---|---|

| Temperature | 0–20°C | Higher yields at lower temps (prevents Boc deprotection) |

| Solvent | DCM, THF | Polar aprotic solvents enhance nucleophilicity |

| Catalyst | Triethylamine | Neutralizes acid byproducts |

Q. How is the compound characterized structurally, and what analytical techniques are critical?

- Methodological Answer : Key techniques include:

- X-ray crystallography : Resolves stereochemistry and confirms morpholine ring conformation (SHELX software is standard for refinement ).

- NMR : and NMR (e.g., δ ~1.4 ppm for tert-butyl protons, δ ~3.5–4.0 ppm for morpholine protons) .

- Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 245.3 for CHNO) .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is stable under inert atmospheres (N or Ar) at –20°C. Avoid exposure to moisture (hydrolysis of Boc group) and strong oxidizers. Storage in amber vials with desiccants (e.g., silica gel) is recommended. Stability studies show <5% degradation after 6 months at –20°C .

Advanced Research Questions

Q. How can computational modeling predict the pharmacological activity of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR studies are used to assess binding affinity to targets like αC adrenergic receptors. For example, phenylmorpholine derivatives exhibit agonist activity via hydrogen bonding with Asp and hydrophobic interactions . MD simulations (e.g., GROMACS) further evaluate conformational stability in biological membranes.

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Conflicting NMR signals (e.g., overlapping morpholine protons) are resolved by:

- 2D NMR : HSQC and COSY correlate proton-carbon couplings and spin systems.

- Variable-temperature NMR : Reduces signal broadening caused by rotamers.

- Comparative analysis : Cross-reference with structurally similar compounds (e.g., tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate, CAS: 2228469-98-3) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Key challenges include:

- Chiral resolution : Use of chiral auxiliaries (e.g., (R)-BINOL) or enzymatic catalysis (e.g., lipases) to retain >98% ee.

- Process optimization : Continuous-flow reactors improve mixing and heat transfer, reducing racemization .

- Analytical monitoring : Chiral HPLC (e.g., Chiralpak AD-H column) ensures purity at each step .

Q. How does the compound’s reactivity influence its role in multicomponent reactions?

- Methodological Answer : The morpholine ring’s electron-rich nitrogen and tert-butyl group’s steric hindrance enable selective reactions:

- Ugi reactions : The amine participates in imine formation, while the Boc group remains intact.

- Cross-coupling : Pd-catalyzed Suzuki-Miyaura reactions at the 2-position require careful deprotection .

Key Research Gaps and Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.